trans-3-Bromo-beta-nitrostyrene
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Overview
Description
trans-3-Bromo-beta-nitrostyrene: is an organic compound with the molecular formula C8H6BrNO2. It is a derivative of beta-nitrostyrene, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its yellow crystalline appearance and is used in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Beta-Nitrostyrene: The most common method for preparing trans-3-Bromo-beta-nitrostyrene involves the bromination of beta-nitrostyrene.
Henry Reaction: Another method involves the Henry reaction, where benzaldehyde reacts with nitromethane in the presence of a base to form beta-nitrostyrene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-3-Bromo-beta-nitrostyrene undergoes nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amine group using reducing agents like lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: This compound can participate in [3+2] cycloaddition reactions with nitrones to form isoxazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminium hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Cycloaddition: Nitrones in the presence of a base like triethylamine (Et3N) in solvents such as acetonitrile (CH3CN) or dichloromethane (CH2Cl2).
Major Products Formed:
Amines: From the reduction of the nitro group.
Substituted Styrenes: From nucleophilic substitution reactions.
Isoxazolines: From cycloaddition reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-3-Bromo-beta-nitrostyrene is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Protein Tyrosine Phosphatase Inhibitors: Derivatives of this compound have been studied as slow-binding inhibitors of protein tyrosine phosphatases, which are important in signal transduction and disease treatment.
Industry:
Mechanism of Action
The mechanism of action of trans-3-Bromo-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. For example, as a protein tyrosine phosphatase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting signal transduction pathways . The nitro group and the bromine atom play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- trans-4-Bromo-beta-nitrostyrene
- trans-4-Chloro-beta-nitrostyrene
- trans-4-Methyl-beta-nitrostyrene
- trans-4-Methoxy-beta-nitrostyrene
Comparison:
- trans-4-Bromo-beta-nitrostyrene: Similar to trans-3-Bromo-beta-nitrostyrene but with the bromine atom at the fourth position. It exhibits different reactivity and selectivity in chemical reactions .
- trans-4-Chloro-beta-nitrostyrene: Contains a chlorine atom instead of bromine, leading to different electronic and steric effects .
- trans-4-Methyl-beta-nitrostyrene: The presence of a methyl group instead of bromine affects its reactivity and applications .
- trans-4-Methoxy-beta-nitrostyrene: The methoxy group introduces different electronic properties, influencing its chemical behavior .
Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This makes it a valuable compound in various chemical syntheses and research applications .
Properties
IUPAC Name |
1-bromo-3-[(E)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHBBZILZXZIBO-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115665-95-7 |
Source
|
Record name | Trans-3-bromo-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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